molecular formula C7H14N2 B13487226 6-Methyl-2,6-diazabicyclo[3.2.1]octane

6-Methyl-2,6-diazabicyclo[3.2.1]octane

Cat. No.: B13487226
M. Wt: 126.20 g/mol
InChI Key: NRMGNCUOELQPGW-UHFFFAOYSA-N
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Description

6-Methyl-2,6-diazabicyclo[321]octane is a bicyclic nitrogen-containing compound with a unique structure that makes it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,6-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields the desired compound in 51-73% yield . Another method involves the Dieckmann cyclization of piperidine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the synthetic routes mentioned above would be a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,6-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acrylates, acrylic acids, and various alkyl halides . Reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include various bicyclic and tricyclic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 6-Methyl-2,6-diazabicyclo[3.2.1]octane exerts its effects involves its ability to participate in cycloaddition and substitution reactions. The nitrogen atoms in the bicyclic structure can act as nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,6-diazabicyclo[3.2.1]octane is unique due to its specific substitution pattern and the resulting chemical reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

6-methyl-2,6-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C7H14N2/c1-9-5-6-4-7(9)2-3-8-6/h6-8H,2-5H2,1H3

InChI Key

NRMGNCUOELQPGW-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC1CCN2

Origin of Product

United States

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